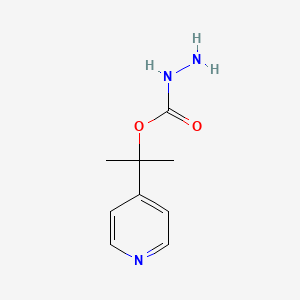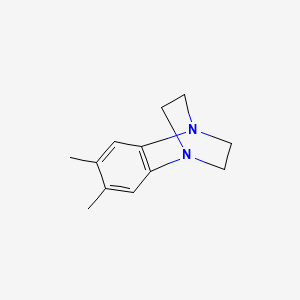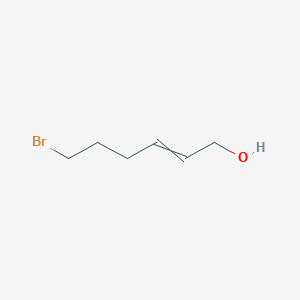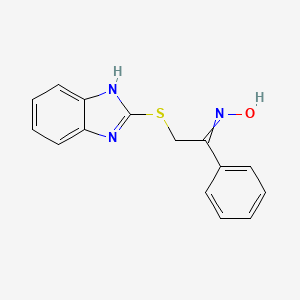
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a phenyl group, and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime typically involves the reaction of 2-mercaptobenzimidazole with a suitable ketone, followed by the formation of the oxime derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, showing antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzimidazol-2-ylthio)-1-(2-thienyl)ethanone
- 2-(1H-Benzimidazol-2-ylthio)-1-(4-((difluoromethyl)thio)phenyl)ethanone
Uniqueness
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxime group, in particular, enhances its potential as a bioactive agent compared to similar compounds that lack this functional group.
Propiedades
Número CAS |
69408-52-2 |
|---|---|
Fórmula molecular |
C15H13N3OS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-[2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C15H13N3OS/c19-18-14(11-6-2-1-3-7-11)10-20-15-16-12-8-4-5-9-13(12)17-15/h1-9,19H,10H2,(H,16,17) |
Clave InChI |
PDPZKRYVVZSRQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)CSC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
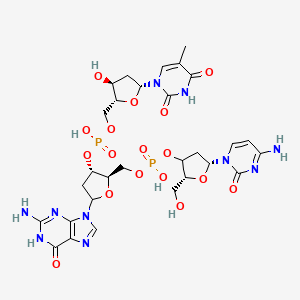

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)

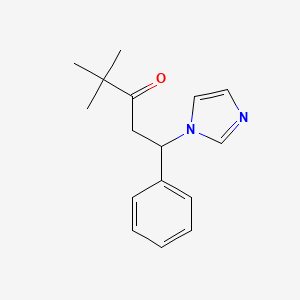
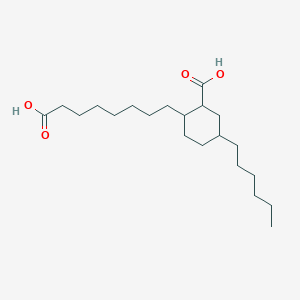
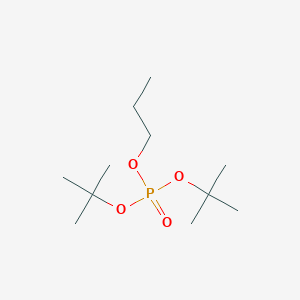
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
